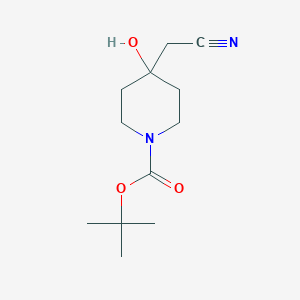
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that is an important intermediate in the synthesis of various biologically active compounds. It is derived from piperidine and contains functional groups such as a tert-butyl ester, a hydroxy group, and a cyanomethyl group attached to the piperidine ring.
Synthesis Analysis
The synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material was used to create a compound that is an intermediate in the production of crizotinib . Another study reported the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, which is an intermediate for small molecule anticancer drugs, from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution and oxidation . These methods demonstrate the versatility of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives in synthesizing a wide range of biologically active molecules.
Molecular Structure Analysis
The molecular structure of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been studied using various techniques. X-ray crystallography has been used to determine the crystal structure of these compounds, revealing that they exist in a chair conformation in the solid state . Additionally, density functional theory (DFT) has been employed to optimize the molecular structure and perform molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been investigated through various reactions. For example, the Mitsunobu reaction was used to synthesize tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the stereoselective nature of these compounds . Furthermore, the reactivity of these derivatives has been harnessed to create Schiff base compounds through coupling with aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives have been characterized using spectroscopic methods such as NMR, MS, and FT-IR . These studies provide insights into the conformational preferences and electronic properties of the compounds. The presence of bulky substituents in these molecules influences their physical properties and interactions with neighboring molecules, as seen in the hindered formation of intermolecular hydrogen bonds due to van der Waals interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate serves as a versatile intermediate in the synthesis of complex piperidine derivatives, which are crucial for various chemical and pharmaceutical applications. For instance, the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives illustrates the compound's utility in creating stereochemically defined structures with potential biological activity (Boev et al., 2015). Similarly, its role in generating tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate underscores its importance in developing new scaffolds for substituted piperidines, further demonstrating the compound's versatility in synthesizing biologically relevant molecules (Harmsen et al., 2011).
Advanced Intermediate in Medicinal Chemistry
The compound is highlighted as a crucial intermediate in the synthesis of biologically active compounds such as crizotinib, illustrating its significance in drug development processes. The detailed synthesis route from tert-butyl-4-hydroxypiperidine-1-carboxylate to key intermediates for crizotinib showcases its role in the creation of targeted cancer therapies (Kong et al., 2016).
Role in Synthesizing Novel Inhibitors
The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the development of novel inhibitors like the protein tyrosine kinase Jak3 inhibitor CP-690550, further underscores the compound's utility in medicinal chemistry. This pathway provides an efficient approach to synthesizing compounds with potential therapeutic applications, highlighting the critical role of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate derivatives in the pharmaceutical industry (Xin-zhi, 2011).
Eigenschaften
IUPAC Name |
tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWMUDUIUQIEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648619 | |
| Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
CAS RN |
774609-73-3 | |
| Record name | tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




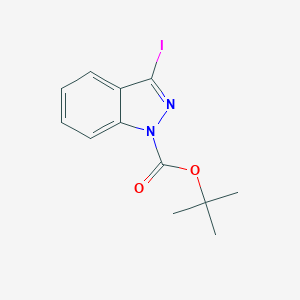




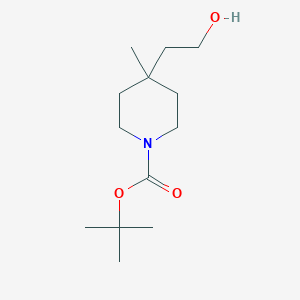
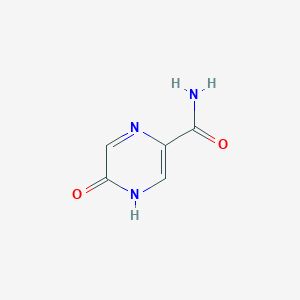
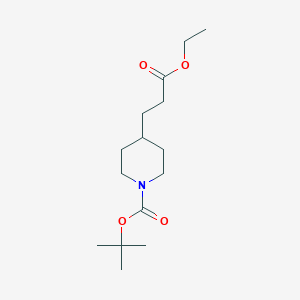
![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)

